molecular formula C20H23BrClF3N2O2 B5014275 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride

Cat. No.: B5014275
M. Wt: 495.8 g/mol
InChI Key: DCGYYMCYBMJITD-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromine atom, two methoxy groups, and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4,5-dimethoxybenzyl alcohol to obtain 2-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with 1-(3-trifluoromethylphenyl)piperazine under basic conditions to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The production process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 4,5-dimethoxybenzyl alcohol.

    Substitution: Formation of 2-aminomethyl-4,5-dimethoxybenzene or 2-thiomethyl-4,5-dimethoxybenzene.

Scientific Research Applications

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Trifluoromethylphenyl)piperazine
  • 4,5-Dimethoxybenzylamine

Uniqueness

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride is unique due to the combination of its bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrF3N2O2.ClH/c1-27-18-10-14(17(21)12-19(18)28-2)13-25-6-8-26(9-7-25)16-5-3-4-15(11-16)20(22,23)24;/h3-5,10-12H,6-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYYMCYBMJITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)Br)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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